[3-(2-Methoxyethoxy)propyl]silanetriol
Description
[3-(2-Methoxyethoxy)propyl]silanetriol is an organosilicon compound characterized by a silanetriol core (Si(OH)₃) and a propyl chain modified with a 2-methoxyethoxy group. This structure combines the hydrophilic silanetriol moiety with the ether-linked methoxyethoxy group, enabling unique solubility and reactivity properties. Silanetriols are typically generated via hydrolysis of alkoxysilanes (e.g., trimethoxy or triethoxy precursors), making them intermediates in sol-gel processes, surface modification, and polymer synthesis .
Properties
CAS No. |
63739-94-6 |
|---|---|
Molecular Formula |
C6H16O5Si |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
trihydroxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C6H16O5Si/c1-10-4-5-11-3-2-6-12(7,8)9/h7-9H,2-6H2,1H3 |
InChI Key |
HADFZBZVCVQPDP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC[Si](O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyethoxy)propyl]silanetriol typically involves the reaction of 3-chloropropyltriethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxyethoxy)propyl]silanetriol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of polymeric structures.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(2-Methoxyethoxy)propyl]silanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance performance and durability.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyethoxy)propyl]silanetriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol groups formed during hydrolysis can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective adhesion promoter and surface modifier.
Comparison with Similar Compounds
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane (CAS 65994-07-2)
Structural Features :
- Silane core : Trimethoxysilane (Si(OCH₃)₃).
- Side chain : 3-(2-Methoxyethoxy)propyl.
Key Differences :
- Hydrophilicity : The silanetriol derivative is more hydrophilic due to three hydroxyl groups, whereas the trimethoxy precursor is hydrophobic and requires hydrolysis for reactivity.
- Solubility: The trimethoxy compound is soluble in organic solvents (e.g., ethanol, toluene), while the silanetriol is water-soluble or dispersible .
N-(2-Aminoethyl)-3-aminopropyl-silanetriol
Structural Features :
- Silane core : Silanetriol (Si(OH)₃).
- Side chain : Propyl group functionalized with dual amine groups (–NH₂).
Key Differences :
- Functional Groups: The amino groups provide basicity and nucleophilicity, contrasting with the ether-linked methoxyethoxy group, which offers polarity without basicity.
- Applications: Amino-silanetriols are preferred in biomedical engineering, whereas [3-(2-Methoxyethoxy)propyl]silanetriol may excel in hydrophilic surface modifications .
3-(Trimethoxysilyl)propyl methacrylate
Structural Features :
- Silane core : Trimethoxysilane (Si(OCH₃)₃).
- Side chain : Methacrylate-terminated propyl group.
Key Differences :
- Functionality: The methacrylate group enables radical polymerization, unlike the non-polymerizable ether group in this compound.
- Hydrophilicity : Less hydrophilic than silanetriol derivatives, limiting use in aqueous environments .
Comparative Data Table
| Compound | Functional Groups | Reactivity | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | Si(OH)₃, ether | Hydrolysis, surface modification | Polar solvents | Hydrophilic coatings, sol-gel |
| Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | Si(OCH₃)₃, ether | Hydrolysis to silanetriol | Organic solvents | Precursor for coatings |
| N-(2-Aminoethyl)-3-aminopropyl-silanetriol | Si(OH)₃, amine | Epoxy coupling, biocompatibility | Water/organic | Biomedical composites |
| 3-(Trimethoxysilyl)propyl methacrylate | Si(OCH₃)₃, methacrylate | Radical polymerization | Organic | Dental/bone scaffolds |
Sol-Gel and Surface Modification
This compound’s hydroxyl groups facilitate condensation into silica networks, while the ether side chain improves compatibility with organic polymers. This dual functionality is advantageous for creating transparent, scratch-resistant coatings . In contrast, amino-silanetriols enhance adhesion to metals and ceramics in composites .
Biomedical Engineering
While amino-silanetriols are used in drug delivery systems, this compound’s ether group may reduce cytotoxicity risks, making it suitable for hydrophilic medical device coatings .
Industrial Compatibility
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is a cost-effective precursor for large-scale production of silanetriols, whereas the methacrylate derivative (e.g., 3-(trimethoxysilyl)propyl methacrylate) is preferred for UV-curable resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
